

A Comprehensive Technical Guide to 2-Bromo-1-cyclopropylpropan-1-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-1-cyclopropylpropan-1-one

Cat. No.: B1521246

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of **2-bromo-1-cyclopropylpropan-1-one**, a halogenated ketone of interest in synthetic organic chemistry. We will explore its structural and chemical properties, logical synthetic pathways, characteristic reactivity, and essential safety protocols. This guide is designed to equip laboratory professionals with the technical insights required for its effective and safe utilization.

IUPAC Nomenclature, Structure, and Physicochemical Properties

The formal IUPAC name for the compound is **2-bromo-1-cyclopropylpropan-1-one**.^{[1][2]} This nomenclature precisely defines its molecular architecture: a three-carbon propane chain with a ketone functional group at the first carbon (propan-1-one). This carbonyl carbon is directly attached to a cyclopropyl ring. The second carbon of the propane chain holds a bromine atom. This α -bromo ketone is a valuable synthetic intermediate due to the reactivity imparted by the electron-withdrawing carbonyl group and the presence of a good leaving group (bromide) on the adjacent carbon.

Molecular Structure

The structure features a chiral center at the second carbon (C2), the carbon atom bonded to the bromine. Therefore, **2-bromo-1-cyclopropylpropan-1-one** can exist as a racemic mixture

of two enantiomers, (R)- and (S)-**2-bromo-1-cyclopropylpropan-1-one**.

Caption: 2D structure of **2-bromo-1-cyclopropylpropan-1-one**.

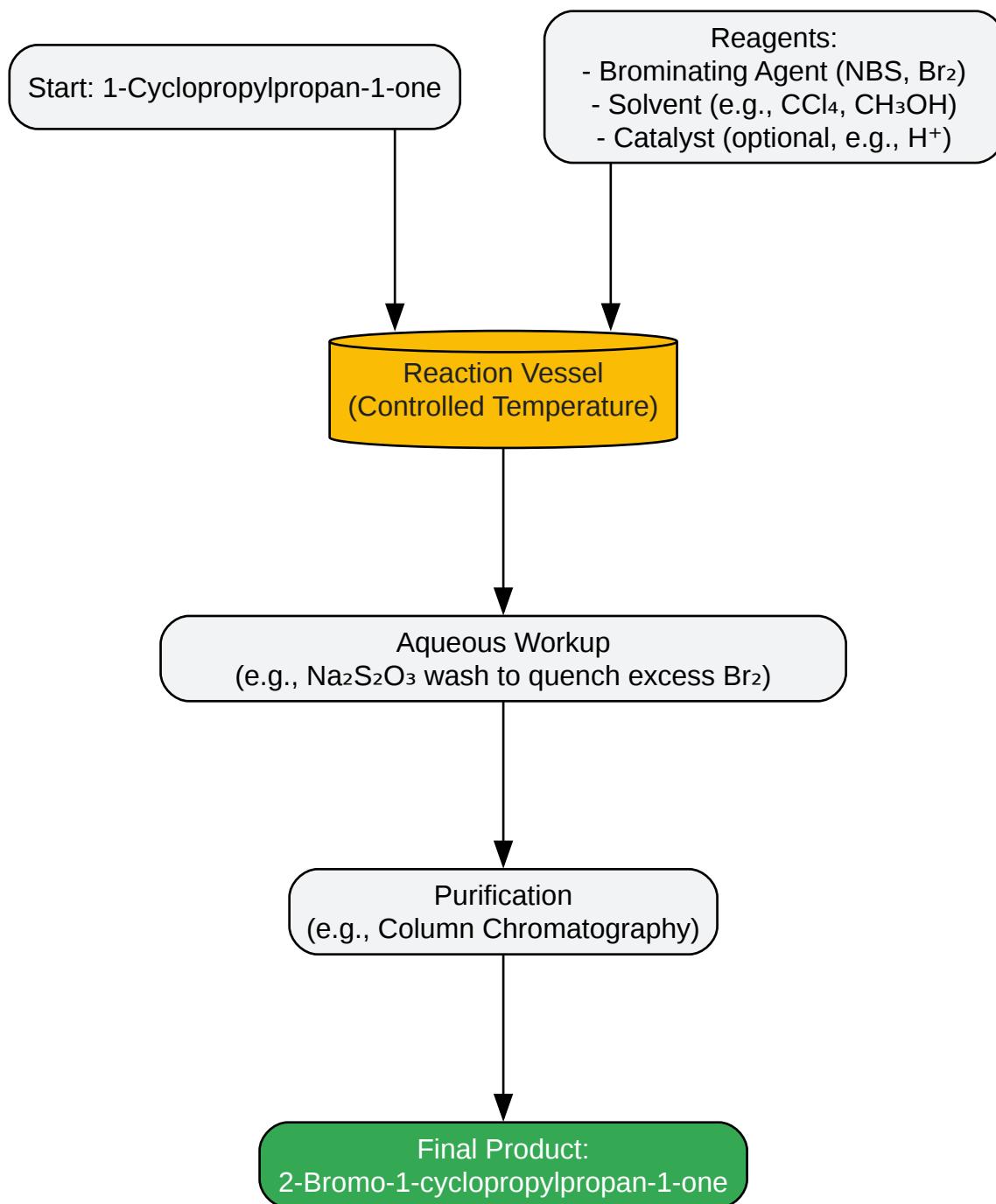
Physicochemical Data Summary

The key identifiers and computed properties of the molecule are summarized below. This data is essential for analytical characterization and regulatory documentation.

Property	Value	Source
IUPAC Name	2-bromo-1-cyclopropylpropan-1-one	[1]
Molecular Formula	C ₆ H ₉ BrO	[1] [3]
Molecular Weight	177.04 g/mol	[1] [2]
CAS Number	34650-66-3	[1] [2]
Canonical SMILES	CC(C(=O)C1CC1)Br	[1] [3]
InChIKey	NPNNSQQYZVWPMG-UHFFFAOYSA-N	[1] [3]
Monoisotopic Mass	175.98368 Da	[1]

Synthesis and Mechanistic Insights

The most direct and established method for synthesizing α -bromo ketones is through the α -bromination of a parent ketone. For **2-bromo-1-cyclopropylpropan-1-one**, the logical precursor is 1-cyclopropylpropan-1-one. This reaction proceeds via an enol or enolate intermediate, which then acts as a nucleophile to attack a bromine source.


Causality in Reagent Selection

The choice of brominating agent and reaction conditions is critical for achieving high yield and selectivity while minimizing side reactions, such as polybromination.

- Molecular Bromine (Br_2): Often used with an acid catalyst (like HBr or acetic acid) in a suitable solvent (e.g., methanol, chloroform). The acid promotes the formation of the enol tautomer, which is the active nucleophile in the reaction.
- N-Bromosuccinimide (NBS): A versatile and safer alternative to liquid bromine.^[4] It is an easy-to-handle solid and is often used with a radical initiator for allylic/benzylic bromination, or with an acid/base catalyst for α -halogenation of ketones.
- Copper(II) Bromide (CuBr_2): This reagent serves as both a Lewis acid catalyst and the bromine source.^[4] It promotes enolization and delivers bromine in a single step, often under milder conditions than Br_2 .

Generalized Synthetic Workflow

The synthesis can be visualized as a two-stage process: enolization of the starting ketone followed by electrophilic attack on the bromine source.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for α -bromination.

Step-by-Step Experimental Protocol (Illustrative)

This protocol describes a representative synthesis using N-Bromosuccinimide.

- Preparation: To a solution of 1-cyclopropylpropan-1-one (1.0 eq) in carbon tetrachloride (CCl_4), add N-Bromosuccinimide (1.1 eq).
- Initiation: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq) to promote enolization.
- Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting ketone indicates reaction completion.
- Workup: After cooling to room temperature, filter the reaction mixture to remove the succinimide byproduct.
- Quenching: Wash the filtrate with a saturated aqueous solution of sodium thiosulfate ($Na_2S_2O_3$) to quench any unreacted bromine, followed by a wash with saturated sodium bicarbonate ($NaHCO_3$) and brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure.
- Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure **2-bromo-1-cyclopropylpropan-1-one**.

Spectroscopic and Analytical Profile

While comprehensive experimental spectra are not widely published, a profile can be predicted based on the structure and available data.

Mass Spectrometry

Mass spectrometry is crucial for confirming the molecular weight and formula. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, are available.[\[3\]](#)

Adduct	m/z (Predicted)	CCS (Å ²) (Predicted)
[M+H] ⁺	176.99095	131.3
[M+Na] ⁺	198.97289	143.8
[M+NH ₄] ⁺	194.01749	150.4

Data sourced from PubChem [\[3\]](#)

Expected Spectroscopic Features

- Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the range of 1690-1715 cm⁻¹ corresponding to the C=O (ketone) stretching vibration. A band for the C-Br stretch would appear in the fingerprint region, typically around 500-600 cm⁻¹.
- ¹H NMR Spectroscopy: The proton spectrum would be complex but predictable. One would expect to see signals for the cyclopropyl protons (a complex multiplet system, ~0.8-1.2 ppm), a doublet for the methyl (CH₃) group (~1.8 ppm), and a quartet for the methine (CH) proton at the α -position (~4.5 ppm), which is shifted downfield by the adjacent bromine and carbonyl group.
- ¹³C NMR Spectroscopy: Key signals would include the carbonyl carbon (~200 ppm), the α -carbon bearing the bromine (~40-50 ppm), the methyl carbon (~20 ppm), and the carbons of the cyclopropyl ring (~10-20 ppm).

Chemical Reactivity and Synthetic Applications

The primary utility of α -bromo ketones like **2-bromo-1-cyclopropylpropan-1-one** stems from their susceptibility to nucleophilic substitution reactions at the α -carbon.

SN₂ Reaction Mechanism

This reaction predominantly proceeds through an SN₂ (Substitution Nucleophilic Bimolecular) mechanism.^[4] This pathway involves a backside attack on the electrophilic α -carbon by a nucleophile, leading to the displacement of the bromide ion in a single, concerted step.^[4]

- Causality: The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Br bond, making the α -carbon highly electrophilic and thus susceptible to nucleophilic attack.

- Stereochemistry: A key feature of the SN2 reaction is the inversion of stereochemistry at the reaction center.^[4] If a single enantiomer of the starting material were used, the product would have the opposite configuration.

Caption: Generalized SN2 reaction at the α -carbon of a ketone.

This reactivity allows for the introduction of a wide array of functional groups (e.g., -OH, -OR, -CN, -N₃, -SR) by selecting the appropriate nucleophile, making it a cornerstone for building molecular complexity in drug discovery and materials science.

Safety, Handling, and Hazard Management

2-Bromo-1-cyclopropylpropan-1-one is a hazardous chemical that must be handled with appropriate precautions.

GHS Hazard Classification

The compound is classified with multiple hazards according to the Globally Harmonized System (GHS).^[1]

Hazard Class	GHS Code	Signal Word	Statement
Flammable Liquids	H227	Warning	Combustible liquid
Acute Toxicity, Oral	H302	Warning	Harmful if swallowed
Skin Corrosion/Irritation	H315	Warning	Causes skin irritation
Serious Eye Damage/Irritation	H319	Warning	Causes serious eye irritation
STOT, Single Exposure	H335	Warning	May cause respiratory irritation
Data sourced from PubChem	[1]		

Safe Handling Protocol

Adherence to a strict safety protocol is mandatory when working with this and similar α -halogenated ketones.

- Engineering Controls: Always handle this compound in a certified chemical fume hood to ensure adequate ventilation and avoid inhalation of vapors.[5][6] An emergency eyewash station and safety shower must be readily accessible.[6]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[5]
 - Skin Protection: Wear a flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[5]
 - Respiratory Protection: If there is a risk of exceeding exposure limits, use a full-face respirator with an appropriate cartridge.[5]
- Handling Procedures: Avoid all contact with skin, eyes, and clothing.[5] Do not breathe vapors or mists.[6] Keep away from heat, sparks, and open flames.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[7] Store locked up.[5]
- Disposal: Dispose of contents and container to an approved hazardous waste treatment facility in accordance with all local, state, and federal regulations.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-1-cyclopropylpropan-1-one | C₆H₉BrO | CID 45080805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 34650-66-3 | 2-Bromo-1-cyclopropylpropan-1-one - AiFChem [aifchem.com]

- 3. PubChemLite - 2-bromo-1-cyclopropylpropan-1-one (C₆H₉BrO) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Bromo-1-cyclopropylpropan-1-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1521246#2-bromo-1-cyclopropylpropan-1-one-iupac-name-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com